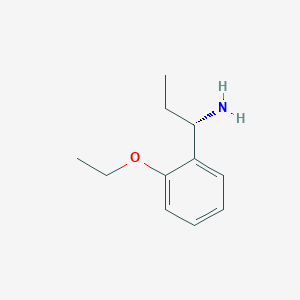

(S)-1-(2-Ethoxyphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOPRHOZPKBHTR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1 2 Ethoxyphenyl Propan 1 Amine

Enantioselective Catalytic Approaches to (S)-1-(2-Ethoxyphenyl)propan-1-amine Synthesis

Enantioselective catalysis offers the most direct and atom-economical route to chiral molecules. For the synthesis of this compound, two principal catalytic strategies have emerged as highly effective: the asymmetric hydrogenation of prochiral imines and enamides, and the asymmetric reductive amination of the corresponding ketone.

Asymmetric Hydrogenation of Prochiral Imines and Enamides Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from their corresponding prochiral imines or enamides. nih.govacs.org This method's high efficiency and atom economy make it a preferred industrial process. sigmaaldrich.com The success of this approach hinges on the development of highly active and selective chiral catalysts, typically based on transition metals like ruthenium and iridium, coordinated to chiral phosphine ligands. sigmaaldrich.comnih.gov

The enantioselectivity of ruthenium- and iridium-catalyzed asymmetric hydrogenations is profoundly influenced by the structure of the chiral ligand. A vast array of chiral phosphine ligands has been developed to provide high levels of stereocontrol in the reduction of a wide range of substrates. sigmaaldrich.comnih.gov For the synthesis of this compound, the precursor would be the imine or enamide derived from 2-ethoxypropiophenone.

Ruthenium Catalysis: Ruthenium complexes bearing chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of various unsaturated compounds. While specific examples for the direct synthesis of this compound are not extensively documented, analogous transformations provide valuable insights. For instance, Ru-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines using chiral β-amino alcohol ligands has shown good yields and enantiomeric excesses. mdpi.com The inherent rigidity of ligands like (1S,2R)-1-amino-2-indanol is crucial for achieving high enantioselectivity. mdpi.com

Iridium Catalysis: Iridium catalysts have demonstrated exceptional activity and selectivity in the asymmetric hydrogenation of challenging substrates, including sterically hindered imines. nih.gov The combination of an iridium precursor, such as [Ir(COD)Cl]₂, with a chiral ferrocenyl diphosphine ligand like Xyliphos, has been successfully employed in large-scale industrial processes, such as the synthesis of (S)-metolachlor. nih.gov This system's effectiveness, particularly with the addition of an acid and an iodide source, highlights the importance of optimizing reaction conditions to achieve high turnover numbers and enantioselectivities. The use of chiral monodentate phosphine ligands, such as XuPhos, has also been reported for the direct asymmetric reductive amination of ketones with secondary amines, yielding chiral tertiary amines with high enantioselectivity.

The choice of ligand is critical, and often a screening of different ligand families is necessary to identify the optimal catalyst for a specific substrate. Below is a table illustrating the performance of various chiral phosphine ligands in the asymmetric hydrogenation of representative imine substrates.

| Chiral Ligand | Metal | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (R,SFc)-Xyliphos | Iridium | N-Aryl Imine | High | nih.gov |

| C3-TunePhos | Ruthenium | β-Keto Esters | Comparable to BINAP | sigmaaldrich.com |

| TangPhos | Rhodium | α-Arylenamides | High | sigmaaldrich.com |

| (1S,2R)-1-Amino-2-indanol | Ruthenium | N-Phosphinyl Ketimine | up to 82% | mdpi.com |

| XuPhos | Iridium | Aryl Alkyl Ketone (reductive amination) | High |

This table presents representative data for analogous transformations to illustrate the effectiveness of different ligand systems.

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For iridium-catalyzed asymmetric imine hydrogenation, several mechanistic pathways have been proposed and investigated through both experimental and computational studies.

One plausible mechanism, particularly for sterically hindered imines, is a proton-first, outer-sphere pathway. nih.gov In this model, the reaction is initiated by the protonation of the imine nitrogen by an acidic co-catalyst, forming an iminium ion. This is followed by the splitting of dihydrogen by the iridium complex, assisted by a base (e.g., acetate), and subsequent hydride transfer from a five-coordinate iridium trihydride intermediate to the iminium ion. nih.gov A key feature of this proposed mechanism is the direction of the hydride transfer by a C-H···Ir interaction, which can explain the observed enantioselectivity. nih.gov

Deuterium labeling studies have been instrumental in elucidating the sequence of bond-forming events. For instance, such experiments have shown the addition of hydrogen across the C=N double bond. morawa.at Two-dimensional NMR studies have also been employed to characterize key intermediates, such as iridacycles formed through the cyclometalation of the imine substrate to the iridium center. morawa.at These studies suggest that the formation of such an active iridium(III) catalyst precedes the hydrogenation step. morawa.at

Theoretical studies using density functional theory (DFT) have provided further insights into the energetics of different reaction pathways and the origins of enantioselectivity. amazonaws.com These calculations help to rationalize the experimental observations and guide the development of new and improved catalyst systems.

Asymmetric Reductive Amination of Corresponding Ketones

Asymmetric reductive amination of a ketone offers a direct and versatile route to chiral amines. acs.org This one-pot reaction involves the in-situ formation of an imine from a ketone and an amine source, followed by its asymmetric reduction. This approach is particularly advantageous when the imine intermediate is unstable and difficult to isolate. nih.govresearchgate.net

The use of a chiral auxiliary is a well-established strategy for inducing stereoselectivity. In this approach, the prochiral ketone, 2-ethoxypropiophenone, is reacted with a chiral amine auxiliary to form a chiral imine or enamine intermediate. The inherent chirality of the auxiliary then directs the diastereoselective reduction of the C=N double bond. Subsequent removal of the auxiliary affords the desired enantiomerically enriched amine.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine has been widely used as a chiral auxiliary for diastereoselective alkylation reactions. nih.gov More recently, pseudoephenamine has emerged as a practical alternative that offers excellent stereocontrol and is free from regulatory restrictions. nih.gov The amide derived from the chiral auxiliary can be deprotonated to form an enolate, which then undergoes a diastereoselective reaction. While typically used for alkylations, the principles can be extended to reductions.

Ellman's Auxiliary (tert-Butanesulfinamide): Stereoselective synthesis employing Ellman's chiral tert-butanesulfinamide is a highly efficient method for preparing chiral amines. osi.lv The reaction of 2-ethoxypropiophenone with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-sulfinyl imine. The diastereoselective reduction of this intermediate, followed by acidic cleavage of the N-S bond, would provide the target amine in high enantiopurity. The tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face.

The following table illustrates the general effectiveness of chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Pseudoephenamine | Alkylation | High | nih.gov |

| tert-Butanesulfinamide | Imine Reduction | High | osi.lv |

This table provides a general overview of the diastereoselectivity achievable with these auxiliaries.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. Chiral Brønsted acids, such as phosphoric acids, have been successfully employed as catalysts for the enantioselective reductive amination of ketones. researchgate.netprinceton.eduprinceton.edu

The mechanism of this transformation is believed to involve the activation of the imine intermediate by the chiral phosphoric acid catalyst through hydrogen bonding. princeton.edu This activation enhances the electrophilicity of the iminium ion and creates a chiral environment that directs the nucleophilic attack of a hydride donor, typically a Hantzsch ester. researchgate.netprinceton.edu This biomimetic approach mimics the action of transferase enzymes in biological systems. princeton.edu

This methodology has been successfully applied to a diverse range of ketone and amine substrates, affording the corresponding chiral amines in high yields and excellent enantioselectivities. nih.govresearchgate.net A key advantage of this direct reductive amination protocol is its ability to handle unstable imines derived from alkyl-alkyl ketones, which are often difficult to isolate. nih.gov The development of new and more effective chiral phosphoric acid catalysts continues to expand the scope and utility of this powerful transformation. researchgate.net

Biocatalytic Transformations for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. Enzymes offer high selectivity under mild reaction conditions, reducing environmental impact.

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Transaminases (TAs), particularly ω-transaminases, are highly effective for the kinetic resolution of racemic amines. nih.govnih.gov

For the production of this compound, an (R)-selective transaminase would be employed. The enzyme would selectively deaminate the (R)-enantiomer from the racemic mixture of 1-(2-Ethoxyphenyl)propan-1-amine, converting it into the corresponding ketone, 2-ethoxypropiophenone. This leaves the desired (S)-enantiomer untouched. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov The reaction requires an amino acceptor, such as pyruvate, and the cofactor pyridoxal-5'-phosphate (PLP). By removing the ketone product or using a co-substrate recycling system, the reaction equilibrium can be shifted to favor the formation of the (S)-amine in high enantiomeric excess (ee). researchgate.net While specific data for this compound is not extensively published, the application of this method to structurally similar amines demonstrates its feasibility and effectiveness. nih.gov

Table 1: Research Findings on Transaminase-Mediated Kinetic Resolution of Racemic Amines

| Enzyme Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| (R)-selective Transaminase | Racemic 1-phenylpropan-2-amine derivatives | The (S)-enantiomers were obtained with >48% conversion and >95% ee. | nih.gov |

| (S)-selective ω-Transaminase | Racemic α-methylbenzylamine | Kinetic resolution using pyruvate as a co-substrate yields enantiomerically pure (R)-α-methylbenzylamine. | researchgate.net |

Asymmetric bioreduction, specifically reductive amination, offers a more direct route to a single enantiomer, capable of achieving theoretical yields of up to 100%. This method involves the conversion of a prochiral ketone substrate—in this case, 2-ethoxypropiophenone—directly into the chiral amine this compound.

This transformation can be achieved using enzymes such as amine dehydrogenases (AmDHs) or a combination of a ketoreductase (KRED) and a transaminase. frontiersin.orgnih.gov Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. frontiersin.org The stereoselectivity of the enzyme dictates that the amino group is added to one face of the ketone, leading to the preferential formation of either the (S) or (R) enantiomer. Optimization of reaction parameters such as pH, temperature, substrate concentration, and cofactor regeneration is crucial for achieving high conversion and enantioselectivity. nih.govnih.gov The use of whole-cell biocatalysts is often preferred as it provides an efficient system for cofactor regeneration. nih.gov

Table 2: Research Findings on Asymmetric Bioreduction of Prochiral Ketones

| Enzyme Class | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | Achieved conversions up to 97.1% with enantioselectivity of 98.1% ee. | frontiersin.org |

| Alcohol Dehydrogenase (ADH/KRED) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | Stereoselective reduction yielded the (S)-alcohol with >99% ee and 90% yield. | acs.org |

Classical Chiral Resolution Techniques for Racemic 1-(2-Ethoxyphenyl)propan-1-amine

Classical resolution via the formation of diastereomeric salts remains a robust and widely practiced method for separating enantiomers on an industrial scale. This technique leverages the different physical properties of diastereomers, such as solubility, to effect separation. wikipedia.orglibretexts.org

The fundamental principle of this method is the reaction of a racemic mixture with a single, pure enantiomer of a second chiral compound, known as the resolving agent. nih.gov For a racemic amine like 1-(2-Ethoxyphenyl)propan-1-amine, a chiral acid is used as the resolving agent. The reaction produces a pair of diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)]. Since diastereomers have distinct physical properties, they can often be separated by fractional crystallization. libretexts.orguspto.gov

The choice of the chiral resolving agent is critical for a successful resolution. Common and effective resolving agents for amines include chiral carboxylic acids like tartaric acid and mandelic acid. uspto.govonyxipca.com

Tartaric Acid: Available in its naturally occurring (+)-(2R,3R) form, tartaric acid is one of the most common resolving agents. When racemic 1-(2-Ethoxyphenyl)propan-1-amine is treated with (2R,3R)-tartaric acid, it forms two diastereomeric salts. In many resolutions of similar amines, such as 1-phenylethylamine, the salt formed with the (S)-amine is less soluble in solvents like methanol and crystallizes preferentially, allowing for its separation from the more soluble salt of the (R)-amine. uspto.gov

Mandelic Acid: Available in both (R) and (S) forms, mandelic acid is another effective resolving agent. The choice between tartaric acid and mandelic acid, or other agents like dibenzoyltartaric acid, depends on the specific substrate and the resulting solubility difference between the diastereomeric salts. onyxipca.com Screening various resolving agents is a standard practice to identify the most efficient system for a new compound. researchgate.net

Table 3: Comparison of Common Chiral Resolving Agents for Amines

| Resolving Agent | Typical Application | Advantages | Reference |

|---|---|---|---|

| (+)-Tartaric Acid | Resolution of racemic bases like 1-phenylethylamine | Readily available, inexpensive, often provides good solubility differences between diastereomeric salts. | uspto.govlibretexts.org |

| (-)-Mandelic Acid | Resolution of racemic bases | Effective for a wide range of amines; can sometimes provide better separation than tartaric acid. | libretexts.orgnih.gov |

The success of a diastereomeric resolution heavily relies on the optimization of the crystallization process. Key parameters must be carefully controlled to maximize the yield and enantiomeric purity of the desired diastereomeric salt. uspto.gov

Solvent Selection: The choice of solvent is paramount. Solvents like methanol, ethanol, or isopropanol are commonly used. uspto.govmdpi.com The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Sometimes, solvent mixtures (e.g., alcohol-water) are employed to fine-tune solubility.

Temperature and Cooling Rate: Typically, the racemic amine and resolving agent are dissolved in the chosen solvent at an elevated temperature to form a supersaturated solution. Slow and controlled cooling allows for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity of the product. gavinpublishers.com

Stoichiometry: While a 1:1 molar ratio of the amine enantiomer to the resolving agent is present in the salt, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the efficiency of the resolution by ensuring that only the less soluble salt crystallizes. mdpi.com

Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the outcome. In some cases, one diastereomer may crystallize faster (kinetic control), but the other may be more stable and crystallize over a longer period (thermodynamic control). Quick filtration might be necessary to isolate the kinetically favored product in high purity. mdpi.comgavinpublishers.com

Table 4: Parameters for Optimization of Diastereomeric Crystallization

| Parameter | Description | Impact on Resolution | Reference |

|---|---|---|---|

| Solvent | The liquid medium in which salts are dissolved (e.g., methanol, ethanol). | Affects the absolute and relative solubilities of the diastereomeric salts. | uspto.gov |

| Temperature | The temperature profile during dissolution and crystallization. | Controls the degree of supersaturation and the rate of crystal growth. | gavinpublishers.com |

| Concentration | The amount of substrate and resolving agent per unit volume of solvent. | Influences yield and the potential for co-precipitation. | researchgate.net |

| Cooling Rate | The speed at which the hot, saturated solution is cooled. | A slow rate promotes the formation of purer crystals of the less soluble diastereomer. | gavinpublishers.com |

| Stoichiometry | The molar ratio of the resolving agent to the racemic substrate. | Using 0.5 equivalents of resolving agent can sometimes enhance purity. | mdpi.com |

Dynamic Kinetic Resolution Strategies for Enhanced Enantiomeric Excess

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the inherent 50% yield limitation of traditional kinetic resolution by continuously racemizing the slower-reacting enantiomer in situ. This allows for the theoretical conversion of a racemic mixture into a single enantiomer with up to 100% yield. For the synthesis of this compound, a chemoenzymatic DKR approach, combining a metal catalyst for racemization and an enzyme for the stereoselective acylation of the (S)-enantiomer, represents a highly efficient strategy.

A prominent approach involves the use of a ruthenium complex, such as a modified Shvo-type catalyst, to facilitate the racemization of the amine. organic-chemistry.orgacs.org The racemization mechanism typically proceeds through a dehydrogenation-hydrogenation sequence. Concurrently, a lipase, most commonly immobilized Candida antarctica lipase B (CALB, often sold under the brand name Novozym 435), selectively acylates the (S)-enantiomer. organic-chemistry.orgacs.org The resulting acylated product can then be readily separated from the unreacted (R)-amine, and subsequent hydrolysis yields the desired (S)-amine with high enantiomeric excess.

Alternatively, palladium-based nanocatalysts have also proven effective for the racemization step in the DKR of primary amines. organic-chemistry.orgnih.gov These heterogeneous catalysts offer advantages in terms of recyclability and compatibility with enzymatic processes. organic-chemistry.orgnih.gov The choice of acylating agent and solvent is also crucial for optimizing the DKR process, with isopropyl acetate or ethyl acetate often being employed in solvents like toluene. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also explored the use of visible-light photoredox catalysis for the racemization of amines, offering a milder alternative to metal-based catalysts. This photoenzymatic approach, when coupled with an enzymatic resolution, can provide high yields and enantioselectivities under ambient conditions.

The following table outlines representative conditions and expected outcomes for the DKR of a racemic 1-(2-Ethoxyphenyl)propan-1-amine, based on established methodologies for structurally similar primary amines.

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Shvo's Catalyst | Novozym 435 | Isopropyl Acetate | Toluene | 90 | >90 | >99 |

| Pd/AlO(OH) Nanocatalyst | Novozym 435 | Ethyl Acetate | Toluene | 70 | >95 | >99 |

| Ru(III) on Zeolite | Novozym 435 | Isopentyl Propionate | Dioxane | 80 | >90 | >96 |

Flow Chemistry and Sustainable Synthesis Principles in this compound Production

The principles of green chemistry and sustainable manufacturing are increasingly being integrated into pharmaceutical production. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and the potential for automation and scalability. nih.gov

For the synthesis of this compound, a continuous flow process can be designed based on the reductive amination of 2-ethoxypropiophenone. This approach can be realized using packed-bed reactors containing immobilized catalysts. A potential multi-step flow synthesis could involve the following key transformations:

Continuous Reductive Amination: A solution of 2-ethoxypropiophenone and an ammonia source in a suitable solvent is passed through a heated packed-bed reactor containing a heterogeneous hydrogenation catalyst, such as Pd/C or Pt/C, under a hydrogen atmosphere. researchgate.net This would produce racemic 1-(2-ethoxyphenyl)propan-1-amine.

In-line Enantioselective Separation/Resolution: The output stream from the first reactor could then be directed into a second reactor containing an immobilized enzyme for kinetic resolution. For instance, a packed-bed reactor with immobilized Candida antarctica lipase B could be used to selectively acylate the (S)-enantiomer. nih.gov

An alternative and more direct approach would be the use of a continuous flow biocatalytic system employing an immobilized transaminase. In this scenario, 2-ethoxypropiophenone would be converted directly to this compound with high enantioselectivity by passing it through a packed-bed reactor containing immobilized (S)-selective transaminase and an amine donor like isopropylamine. researchgate.net This method aligns well with green chemistry principles by operating under mild conditions and often in aqueous media.

The following table presents a hypothetical set of parameters for a continuous flow synthesis of this compound via asymmetric reductive amination or transamination.

| Reaction Type | Catalyst/Enzyme | Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Productivity ( g/day ) |

| Reductive Amination & DKR | Pd/C & Immobilized Lipase | Packed-Bed | 0.5 | 30 | 80 | 10 (H₂) | ~50 |

| Asymmetric Transamination | Immobilized Transaminase | Packed-Bed | 1.0 | 20 | 40 | 1 | ~100 |

The adoption of such continuous flow methodologies for the synthesis of this compound not only promises to enhance the efficiency and enantiomeric purity of the final product but also contributes to a more sustainable and safer manufacturing process.

Chemical Reactivity, Derivatization, and Transformation Pathways of S 1 2 Ethoxyphenyl Propan 1 Amine

Reactions Involving the Stereogenic Amine Functionality

The primary amine group is a key site for reactions, allowing for the formation of a wide range of derivatives.

The nucleophilic nature of the primary amine in (S)-1-(2-ethoxyphenyl)propan-1-amine allows it to readily react with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of amine-containing compounds.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | Amide |

| This compound | Benzoyl chloride | Amide |

| This compound | p-Toluenesulfonyl chloride | Sulfonamide |

This table is illustrative and shows general reaction types.

The nitrogen atom of this compound can be further alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgyoutube.com Repeating this process with another carbonyl compound can yield a tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comorganic-chemistry.org

Table 2: Reductive Amination for Secondary Amine Synthesis

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | (S)-N-methyl-1-(2-ethoxyphenyl)propan-1-amine |

| Acetaldehyde | Sodium cyanoborohydride | (S)-N-ethyl-1-(2-ethoxyphenyl)propan-1-amine |

| Acetone | Sodium borohydride | (S)-N-isopropyl-1-(2-ethoxyphenyl)propan-1-amine |

This table provides examples of reagents used in reductive amination.

The reaction of this compound, a primary amine, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The resulting chiral imines are valuable intermediates in stereoselective synthesis.

In contrast, the reaction of a secondary amine with an aldehyde or ketone yields an enamine. wikipedia.orgmasterorganicchemistry.commakingmolecules.com Enamines are characterized by a carbon-carbon double bond adjacent to the nitrogen atom and are also important nucleophilic intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com While this compound itself forms imines, its secondary amine derivatives can form enamines. chemistrysteps.com

Transformations at the 2-Ethoxyphenyl Moiety

The 2-ethoxyphenyl group also presents opportunities for chemical modification, although these are generally less common than reactions at the amine functionality.

The ethoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. wikipedia.org This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The incoming electrophile will predominantly substitute at the positions ortho and para to the ethoxy group, with the steric bulk of the 1-aminopropyl chain potentially influencing the regioselectivity.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivatives |

This table outlines common electrophilic aromatic substitution reactions.

The ether linkage in the 2-ethoxyphenyl group is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com Depending on the reaction conditions and the structure of the ether, the cleavage can occur through an SN1 or SN2 mechanism. masterorganicchemistry.comyoutube.com Cleavage of the aryl ether bond would result in the formation of a phenol.

Stereochemical Stability and Potential for Racemization under Various Conditions

The stereochemical stability of a chiral amine like this compound is a critical factor in its synthesis, storage, and application, particularly in fields where enantiopurity is essential. The primary mechanism by which a chiral amine can lose its stereochemical integrity is through racemization, the process of converting an enantiomerically pure sample into a mixture of equal parts of both enantiomers. wikipedia.org

For simple amines, racemization can occur through pyramidal inversion at the nitrogen center. stereoelectronics.org In this process, the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. However, for a chiral amine where the stereocenter is a carbon atom, as in this compound, this pathway is not a direct cause of racemization at the chiral carbon. Instead, racemization typically proceeds through mechanisms that involve the temporary removal of the proton at the chiral center, leading to an achiral intermediate.

Factors Influencing Racemization:

Temperature: Increased temperature provides the necessary energy to overcome the activation barrier for racemization. stereoelectronics.org

pH: Both acidic and basic conditions can facilitate racemization.

Acidic Conditions: Strong acids can protonate the amine group. While this does not directly lead to racemization, subsequent reactions or equilibria under harsh acidic conditions and high temperatures could potentially lead to the formation of intermediates susceptible to racemization.

Basic Conditions: A strong base can deprotonate the carbon atom of the chiral center, forming a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the carbanion, leading to a racemic mixture. wikipedia.org

Catalysts: Certain transition metal catalysts, often employed in hydrogenation or dehydrogenation reactions, can facilitate racemization. For instance, ruthenium complexes have been used to promote the racemization of similar chiral amines like 1-phenylethylamine in dynamic kinetic resolution processes. nih.govresearchgate.net This typically involves a reversible dehydrogenation to an achiral imine followed by hydrogenation.

Analogous Racemization Data for Chiral Amines:

| Catalyst/Condition | Substrate | Outcome |

| Ruthenium Complex | (±)-1-phenylethylamine | Racemization for dynamic kinetic resolution nih.gov |

| High Temperature | Optically active amines | Increased rate of racemization stereoelectronics.org |

| Strong Base | Chiral compounds with acidic proton | Formation of achiral carbanion intermediate wikipedia.org |

This table is illustrative and based on general principles and data for analogous compounds.

Mechanistic Elucidation of Key Reaction Pathways

The mechanistic understanding of reactions involving this compound is crucial for controlling reaction outcomes, optimizing conditions, and designing new synthetic routes. Key reaction pathways for chiral amines often involve the nitrogen atom's nucleophilicity and the reactivity of the C-N bond and the proton at the stereocenter.

The investigation of transition states and intermediates provides a deeper understanding of the reaction mechanism at a molecular level. For reactions involving chiral amines, computational methods such as Density Functional Theory (DFT) are often employed to model these transient species. researchgate.net

For many reactions involving chiral amines, such as nucleophilic additions or substitutions, the formation of key intermediates like imines is common. In the context of racemization, the transition state would likely involve the planar carbanion or a species where the proton at the chiral center is being abstracted. wikipedia.org

In asymmetric synthesis, where chiral amines are used as catalysts or auxiliaries, the transition state assembly is of paramount importance as it dictates the stereochemical outcome of the reaction. For instance, in amine-catalyzed aldol reactions, the transition state often involves a complex arrangement of the enamine, the aldehyde, and the amine catalyst, with hydrogen bonding playing a crucial role in stabilizing the transition state and controlling stereoselectivity. researchgate.net

Kinetic studies are essential for quantifying the rates of reactions and understanding how different factors, such as reactant concentrations, temperature, and catalysts, influence the reaction pathway. A reaction profile analysis provides a visual representation of the energy changes that occur as reactants are converted into products, including the energies of intermediates and transition states.

For a reaction involving this compound, kinetic studies could be used to determine the rate law, which describes the mathematical relationship between the reaction rate and the concentration of reactants. This information can help to elucidate the reaction mechanism. For example, a reaction rate that is dependent on the concentration of both the amine and another reactant would suggest a bimolecular mechanism.

In the context of dynamic kinetic resolution of a similar compound, 1-phenylethylamine, several reaction parameters have been investigated to optimize the process. These studies involve analyzing the effects of catalyst loading, acyl donor, and temperature on the reaction rate and enantiomeric excess of the product. nih.gov

Illustrative Kinetic Data for a Related Chiral Amine Reaction:

The following table presents hypothetical kinetic data for a reaction involving a chiral benzylic amine, illustrating the type of information that would be gathered from kinetic studies.

| Experiment | [Chiral Amine] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |

This is a hypothetical data table to illustrate the principles of kinetic studies.

From this hypothetical data, one could deduce the rate law for the reaction and gain insights into the mechanism. For example, doubling the concentration of the chiral amine while keeping the reagent concentration constant doubles the initial rate, suggesting the reaction is first order with respect to the chiral amine. Doubling the reagent concentration while keeping the chiral amine concentration constant quadruples the rate, suggesting the reaction is second order with respect to the reagent.

Advanced Spectroscopic and Stereochemical Characterization of S 1 2 Ethoxyphenyl Propan 1 Amine and Its Derivatives

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules, making them indispensable for stereochemical analysis. These techniques measure the differential interaction of a molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is only observed for chiral compounds containing a chromophore in or near the stereocenter. In (S)-1-(2-Ethoxyphenyl)propan-1-amine, the ethoxyphenyl group serves as the primary chromophore. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter.

CD spectroscopy is a powerful tool for assessing enantiomeric purity. For a given enantiomer, the CD signal intensity is directly proportional to its concentration. By comparing the CD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess (% ee) can be accurately determined. The relationship is linear, allowing for the creation of a calibration curve.

Below is an interactive table illustrating the typical relationship between enantiomeric excess and the observed CD signal (molar ellipticity) for a specific electronic transition.

| Enantiomeric Excess (% ee) of (S)-isomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 100% | +50.0 |

| 90% | +45.0 |

| 75% | +37.5 |

| 50% | +25.0 |

| 25% | +12.5 |

| 0% (Racemic) | 0.0 |

| -100% (Pure R-isomer) | -50.0 |

Note: The values presented are hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD) is an analogous technique to CD but operates in the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within a molecule. chemrxiv.org VCD provides significantly more structural information than electronic CD because a typical molecule has numerous vibrational bands, each potentially providing a stereochemical insight.

This technique is exceptionally sensitive to the molecule's solution-phase conformation. chemrxiv.org For this compound, VCD can distinguish between different rotational conformers (rotamers) by analyzing the VCD signals of specific vibrational modes, such as the C-H bending and stretching modes of the chiral center and the N-H bonds of the amine group. By comparing the experimental VCD spectrum with quantum chemical calculations of predicted spectra for different possible conformations, the dominant solution-phase conformation can be determined. While electronic CD provides information about the configuration at the chromophore, VCD offers a detailed map of the entire molecular conformation. uniroma1.it

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is one of the most powerful tools for molecular structure elucidation. For chiral molecules, specific NMR techniques can be employed to determine enantiomeric purity and assign stereochemistry.

In a standard NMR experiment, enantiomers are indistinguishable because they have identical physical properties in an achiral environment. libretexts.org However, their signals can be resolved by introducing a chiral shift reagent (CSR). Lanthanide-based CSRs, such as complexes of Europium or Samarium, are Lewis acids that can reversibly bind to Lewis-basic sites in the analyte molecule, like the amine group of this compound. libretexts.orgtcichemicals.comtcichemicals.com

When the CSR is itself enantiomerically pure, it forms transient diastereomeric complexes with the two enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals for the (S) and (R) enantiomers. The enantiomeric excess can then be calculated by integrating the corresponding resolved peaks. The magnitude of the induced shift depends on the proximity of the protons to the binding site (the amine group).

The table below shows a hypothetical ¹H-NMR dataset for the proton at the chiral center (C1) of a scalemic mixture of 1-(2-Ethoxyphenyl)propan-1-amine before and after the addition of a chiral shift reagent.

| Analyte Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with (R)-CSR (ppm) | Peak Integration |

| C1-H of (S)-isomer | 4.15 (overlapping) | 5.25 | 1.8 |

| C1-H of (R)-isomer | 4.15 (overlapping) | 5.40 | 0.2 |

Based on this illustrative data, the enantiomeric excess would be calculated as ((1.8 - 0.2) / (1.8 + 0.2)) * 100 = 80% ee in favor of the (S)-isomer.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of atoms within a molecule. columbia.eduhuji.ac.il These methods detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edu

For a molecule like this compound, a NOESY or ROESY spectrum can reveal correlations between the proton on the chiral carbon and protons on the ethoxy group, the phenyl ring, and the propyl chain. This information is critical for establishing the preferred conformation of the molecule around the chiral center. For instance, observing a strong NOE between the C1 proton and a specific aromatic proton would indicate a conformation where these two protons are spatially close.

While NOESY is often the preferred technique for small molecules, ROESY can be more effective for medium-sized molecules where the NOE enhancement may be close to zero. columbia.edu The choice between NOESY and ROESY depends on the molecular weight and the solvent used. reddit.com The resulting conformational data, when combined with computational modeling, can provide a comprehensive picture of the molecule's three-dimensional structure in solution.

X-ray Crystallography for Solid-State Structure Determination of Derivatized Forms

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. However, the technique requires a well-ordered single crystal, which can be difficult to obtain for compounds that are oils or low-melting solids at room temperature, as is common for simple amines like 1-(2-ethoxyphenyl)propan-1-amine.

To overcome this limitation, the amine is often converted into a crystalline derivative. A common strategy is to react the amine with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid) to form a diastereomeric salt. These salts often have higher melting points and a greater propensity to crystallize. The resulting crystal structure not only reveals the conformation of the molecule in the solid state but also confirms its absolute configuration relative to the known configuration of the derivatizing agent. This method, known as the diastereomeric resolution method, provides definitive proof of stereochemistry.

The table below presents hypothetical crystallographic data that could be obtained for a derivatized salt of this compound.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₃NO₇ (Illustrative tartrate salt) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Volume (V) | 1580 ų |

| Z (Molecules per unit cell) | 4 |

| Method of Configuration Assignment | Flack Parameter |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies (beyond basic identification)

Advanced mass spectrometry (MS) techniques, particularly high-resolution tandem mass spectrometry (HR-MS/MS), are indispensable for the unambiguous structural confirmation of this compound and for elucidating its gas-phase fragmentation behavior. These methods provide crucial information beyond simple molecular weight determination, offering deep insights into the molecule's connectivity and stereochemical features through detailed analysis of its fragmentation patterns.

Under electrospray ionization (ESI) in positive ion mode, this compound readily forms the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer initiates a cascade of fragmentation events, yielding a characteristic product ion spectrum. The fragmentation pathways are largely governed by the proton affinity of different sites within the molecule and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways for protonated this compound are initiated by cleavages around the chiral benzylic amine center, a common feature for phenethylamine derivatives. One of the most prominent fragmentation routes is the α-cleavage, specifically the cleavage of the C-C bond between the benzylic carbon and the ethyl group. This cleavage results in the formation of a stable benzylic iminium ion.

Another significant fragmentation pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule. This process is characteristic of primary amines and is often followed by subsequent fragmentation of the resulting ion. Additionally, cleavages involving the ethoxy substituent on the phenyl ring can occur, leading to characteristic product ions that confirm the presence and position of this group.

Detailed analysis using high-resolution instrumentation, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, allows for the determination of the elemental composition of both the precursor and product ions with high accuracy. This capability is critical for differentiating between isobaric species and confirming the proposed fragmentation mechanisms.

A plausible fragmentation pathway for protonated this compound, based on established principles for similar compounds, is outlined below. The protonated molecule ([C₁₁H₁₈NO]⁺) with a theoretical exact mass undergoes CID, leading to several key fragment ions.

Table 1: Proposed Key Fragment Ions from HR-MS/MS of Protonated this compound

| m/z (Observed) | Elemental Composition | Proposed Fragment Structure/Origin | Neutral Loss |

| 179.1337 | [C₁₁H₁₈NO]⁺ | Protonated Molecule [M+H]⁺ | - |

| 150.0919 | [C₁₀H₁₂O]⁺ | Loss of the ethylamine group via α-cleavage | C₂H₅N |

| 135.0657 | [C₉H₁₁O]⁺ | Subsequent loss of a methyl radical from the ethyl group of the ethoxy substituent | CH₃ |

| 121.0500 | [C₈H₉O]⁺ | Formation of a stable tropylium-like ion after rearrangement and loss of ethylene from the ethoxy group | C₂H₄ |

| 107.0497 | [C₇H₇O]⁺ | Cleavage of the ethoxy group, resulting in a hydroxybenzyl cation | C₂H₄O |

| 91.0548 | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment for benzyl compounds | C₄H₁₁NO |

The fragmentation pattern provides a detailed structural fingerprint of this compound. The initial α-cleavage strongly supports the presence of the propan-1-amine structure attached to the phenyl ring. The subsequent fragmentations of the ethoxyphenyl moiety, such as the loss of ethylene or an entire ethoxy radical, confirm the substitution pattern on the aromatic ring. High-resolution measurements are crucial to distinguish, for example, the loss of C₂H₄ from the ethoxy group versus other potential neutral losses with similar nominal mass.

Further studies involving isotopic labeling, such as deuterium labeling on the amine group or specific positions on the alkyl chain or aromatic ring, could provide even more definitive evidence for these proposed fragmentation mechanisms. Such detailed fragmentation studies are not only vital for the structural confirmation of this compound but are also essential for its differentiation from constitutional isomers and for its identification in complex matrices.

Computational Chemistry and Theoretical Investigations of S 1 2 Ethoxyphenyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the ground-state properties of molecules. It is favored for its balance of accuracy and computational cost. In the context of (S)-1-(2-Ethoxyphenyl)propan-1-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of molecular properties.

These calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, numerous electronic properties can be calculated. These properties provide a quantitative description of the molecule's electronic distribution and are crucial for predicting its chemical behavior.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XXX | Debye |

| Molar Volume | XXX.XX | cm³/mol |

| Surface Area | XXX.XX | Ų |

Note: The values in this table are representative and would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals can also be visualized to identify the likely sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -X.XXX |

| LUMO Energy | +X.XXX |

| HOMO-LUMO Gap | X.XXX |

Note: The values in this table are representative and would be derived from FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule. MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. MD simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

For this compound, these simulations can be used to map out the potential energy surface, identifying the low-energy conformations and the transition states that connect them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Since this compound is a chiral molecule, it exhibits chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). Theoretical models, often based on time-dependent density functional theory (TD-DFT), can be used to predict these properties. By calculating the ECD spectrum for the (S)-enantiomer and comparing it with experimental data, the absolute configuration of the molecule can be confirmed.

Computational Studies of Reaction Mechanisms and Transition State Energies

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating their energies, researchers can gain a detailed understanding of how the reaction proceeds.

For instance, the reaction of the amine group could be studied. DFT calculations can be used to locate the transition state structure for a given reaction and calculate the activation energy. This information is invaluable for predicting reaction rates and understanding the factors that control the reaction's outcome.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-alkylation | XXX.X | XX.X |

| N-acylation | YYY.Y | YY.Y |

Note: The values in this table are illustrative for hypothetical reactions and would be determined through transition state calculations.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (non-clinical)

A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific published studies on the molecular docking and binding affinity predictions of this compound with non-clinical biological macromolecules. While computational studies are common for structurally related phenethylamine derivatives, research focusing specifically on the docking behavior of this compound is not currently available in the public domain.

Consequently, detailed research findings, including data tables of docking scores, binding energies, and predicted inhibitory constants (Ki) for its interaction with specific non-clinical protein targets, cannot be provided at this time. The scientific community has yet to publish theoretical investigations into the binding modes and affinity of this particular compound with biological macromolecules.

Applications of S 1 2 Ethoxyphenyl Propan 1 Amine in Asymmetric Organic Synthesis

As a Chiral Building Block for the Construction of Complex Molecules

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. Chiral amines, in particular, are integral to the synthesis of a vast array of biologically active molecules.

The synthesis of natural products often involves the assembly of complex molecular architectures with multiple stereocenters. Chiral amines related to (S)-1-(2-Ethoxyphenyl)propan-1-amine can be incorporated into these structures to introduce a specific stereochemistry. While direct examples of the use of this compound in natural product synthesis are not extensively documented, the general strategy involves using the amine as a nucleophile or after conversion into other functional groups to form key bonds in the target molecule. The ethoxyphenyl group can also be a precursor to other functionalities through ether cleavage or aromatic substitution, adding to its synthetic versatility.

The table below illustrates potential, though hypothetical, applications in the synthesis of natural product scaffolds, based on the known reactivity of chiral amines.

| Natural Product Class | Potential Role of this compound |

| Alkaloids | Incorporation as a stereocenter-containing fragment in the heterocyclic core. |

| Polyketides | Use in the stereoselective amination of β-keto esters or related synthons. |

| Peptidomimetics | As a chiral amine component to mimic natural amino acid residues. |

The demand for enantiomerically pure drugs and agrochemicals is a major driver for the development of new chiral building blocks. Chiral amines are precursors to a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the structurally similar (S)-1-methoxypropan-2-amine is a key intermediate in the synthesis of the herbicide metolachlor. researchgate.netresearchgate.net This highlights the potential of analogous compounds like this compound to serve as valuable intermediates.

The following table outlines the potential utility of this compound in these industries.

| Industry | Potential Application of this compound |

| Pharmaceutical | Synthesis of chiral drug candidates targeting receptors where the ethoxyphenyl moiety can interact with hydrophobic pockets. |

| Agrochemical | Preparation of stereodefined herbicides, fungicides, or insecticides, where the specific stereoisomer exhibits enhanced activity and reduced environmental impact. |

As a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis

Chiral amines are frequently used as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound can be readily converted into a variety of ligand types, such as Schiff bases, phosphinamides, or more complex multidentate ligands. The design of these ligands can be tailored to specific catalytic applications by modifying the substituents on the nitrogen atom and by taking advantage of the steric and electronic properties of the 2-ethoxyphenyl group. The synthesis of such ligands typically involves standard organic transformations like condensation with aldehydes or ketones, or acylation followed by reduction. The modular nature of these syntheses allows for the creation of a library of ligands for screening in different catalytic reactions. dicp.ac.cnnih.gov

Ligands derived from chiral amines have been successfully employed in a wide range of asymmetric bond-forming reactions. While specific examples utilizing ligands from this compound are not prevalent, the general applicability of such ligands is well-established. For instance, chiral ligands are crucial in asymmetric hydrogenation, alkylation, and various cross-coupling reactions. The stereoselectivity of these reactions is highly dependent on the structure of the ligand and its interaction with the metal catalyst and the substrates.

The table below summarizes potential applications of ligands derived from this compound in asymmetric catalysis.

| Reaction Type | Potential Ligand Application |

| Asymmetric Hydrogenation | Formation of chiral alcohols or amines from prochiral ketones or imines. |

| Asymmetric Alkylation | Enantioselective addition of alkyl groups to carbonyl compounds or imines. |

| Asymmetric Heck Reaction | Stereoselective formation of C-C bonds between alkenes and aryl halides. |

| Asymmetric C-N Coupling | Enantioselective formation of chiral amines. |

As an Organocatalyst in Stereoselective Transformations

In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov Chiral primary amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of transient chiral intermediates such as enamines or iminium ions. youtube.com

This compound itself, or more likely its derivatives (e.g., in combination with an acidic co-catalyst), could potentially catalyze a range of stereoselective transformations. These reactions often proceed under mild conditions and offer a valuable alternative to metal-based catalysts.

The following table provides an overview of potential organocatalytic applications for this compound.

| Stereoselective Transformation | Plausible Catalytic Role |

| Michael Addition | Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. |

| Aldol Reaction | Promoting the enantioselective formation of β-hydroxy carbonyl compounds. |

| Mannich Reaction | Facilitating the stereoselective synthesis of β-amino carbonyl compounds. |

Molecular Interactions and Biochemical Recognition Studies of S 1 2 Ethoxyphenyl Propan 1 Amine Non Clinical Focus

Investigation of Binding Interactions with Enzymes at the Molecular Level

The study of how a chiral amine like (S)-1-(2-Ethoxyphenyl)propan-1-amine interacts with enzymes is crucial for understanding its potential biochemical effects. These investigations often focus on the specific binding modes and the stereoselectivity of these interactions.

Enzyme Active Site Docking and Molecular Dynamics Simulations

Computational techniques are powerful tools for predicting and analyzing the binding of a small molecule, or ligand, to an enzyme's active site.

Enzyme Active Site Docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves generating a multitude of possible conformations of the ligand within the enzyme's binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, this would involve docking the 'S' enantiomer into the active site of a relevant enzyme to predict its binding pose and estimate its binding affinity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-enzyme complex over time. After an initial docking pose is established, MD simulations can model the movements of the atoms in the system, offering a more realistic view of the interaction and the stability of the complex. These simulations can reveal key conformational changes in both the ligand and the enzyme upon binding.

No specific enzyme active site docking or molecular dynamics simulation studies for this compound have been identified in the reviewed literature.

Stereoselective Recognition Mechanisms by Specific Enzyme Classes

Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, meaning they interact differently with the various stereoisomers of a substrate or inhibitor. For a chiral compound like 1-(2-Ethoxyphenyl)propan-1-amine, the (S) and (R) enantiomers would be expected to have distinct interactions with a given enzyme.

This stereoselective recognition is dictated by the three-dimensional arrangement of amino acid residues in the enzyme's active site. The differential binding can lead to one enantiomer being a potent inhibitor while the other is inactive, or one being a substrate while the other is not. Transaminases are a class of enzymes known for their stereoselective synthesis of chiral amines.

Specific studies detailing the stereoselective recognition mechanisms of this compound by any specific enzyme class are not available in the current body of scientific literature.

Receptor Ligand Binding Kinetics and Thermodynamics (in vitro, non-pharmacological outcome)

Understanding the kinetics and thermodynamics of a ligand binding to its receptor is fundamental to characterizing the interaction. These studies are performed in vitro and focus on the physical chemistry of the binding event itself, rather than a pharmacological response.

Kinetic Association and Dissociation Studies with Defined Receptors

Binding kinetics describe the rates at which a ligand binds to and dissociates from a receptor. These are defined by the association rate constant (k_on_) and the dissociation rate constant (k_off_). The ratio of these constants (k_off_/k_on_) determines the equilibrium dissociation constant (K_D_), a measure of binding affinity.

These studies are often conducted using techniques like radioligand binding assays, where a labeled form of a known ligand competes with the unlabeled test compound for binding to the receptor. A competition kinetic binding assay can be used to determine the kinetic parameters of the unlabeled ligand.

Illustrative Kinetic Parameters for Receptor Binding (Note: The following data is hypothetical and for illustrative purposes only, as no specific data for this compound was found.)

| Parameter | Value | Description |

| k_on (Association Rate) | 1 x 10^5^ M^-1^s^-1^ | Rate at which the compound binds to the receptor. |

| k_off_ (Dissociation Rate) | 1 x 10^-3^ s^-1^ | Rate at which the compound unbinds from the receptor. |

| K_D_ (Dissociation Constant) | 10 nM | A measure of the affinity of the compound for the receptor. |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity or binding affinity. In the context of molecular recognition, SAR studies aim to identify the key chemical features (pharmacophore) responsible for the interaction with a biological target.

For this compound, an SAR study might involve:

Modification of the ethoxy group: Changing the length of the alkyl chain (e.g., to a methoxy (B1213986) or propoxy group) or its position on the phenyl ring (e.g., to the 3- or 4-position) to understand the role of this group in binding.

Alteration of the propan-1-amine side chain: Modifying the length of the alkyl chain or substituting the amine group to probe its importance.

Comparison with the (R)-enantiomer: Directly comparing the binding affinity of the (S) and (R) enantiomers to understand the importance of the stereochemistry at the chiral center.

The results of these studies help in building a model of the binding site and can guide the design of new molecules with improved affinity and selectivity.

Detailed SAR studies focusing on the molecular recognition of this compound have not been reported in the accessible scientific literature.

Advanced Methodologies for Studying the Reactivity and Interactions of S 1 2 Ethoxyphenyl Propan 1 Amine

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques are invaluable for observing the progress of a chemical reaction in real-time without the need for sample extraction. nih.gov This allows for the detection of transient intermediates and the collection of kinetic data under actual reaction conditions. For a hypothetical reaction involving (S)-1-(2-Ethoxyphenyl)propan-1-amine, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed. youtube.com

For instance, if this compound were to undergo an acylation reaction, in situ FTIR could monitor the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide carbonyl (C=O) stretching vibration. This would provide real-time concentration data for both the reactant and the product, allowing for the determination of reaction rates and the identification of any potential reaction intermediates. springernature.com

Hypothetical In Situ Monitoring Data for Acylation of this compound

| Time (minutes) | Reactant Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

Kinetic Isotope Effect Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic composition affects the rate of a reaction. icm.edu.pl By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can infer whether a bond to that atom is broken or formed in the rate-determining step of the reaction. baranlab.org

In the context of this compound, a KIE study could be designed to probe the mechanism of a C-H bond activation at the chiral center. By synthesizing the deuterated analogue, (S)-1-(2-Ethoxyphenyl)propan-1-d-1-amine, and comparing its reaction rate to the non-deuterated compound, a primary KIE (kH/kD > 1) would suggest that the C-H bond is cleaved in the rate-determining step. wayne.edu The magnitude of the KIE can provide further insight into the geometry of the transition state. wayne.edu

Hypothetical KIE Data for a Reaction of this compound

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound (H) | 2.4 x 10⁻⁴ | 5.2 |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding interactions between molecules. jacksonimmuno.com One molecule (the ligand) is immobilized on a sensor surface, and the other (the analyte) flows over the surface. The binding event is detected as a change in the refractive index at the surface. springernature.com

To study the interactions of this compound, it could be immobilized on an SPR sensor chip, and its binding to a target protein or other biomolecule could be monitored. The resulting sensorgram provides data on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein

| Analyte Concentration (nM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

|---|---|---|---|

| 50 | 1.2 x 10⁵ | 3.5 x 10⁻³ | 29.2 |

| 100 | 1.3 x 10⁵ | 3.4 x 10⁻³ | 26.2 |

| 200 | 1.2 x 10⁵ | 3.6 x 10⁻³ | 30.0 |

Computational Mechanistic Studies Integrated with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental findings and provide a deeper understanding of reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, computational studies can identify transition state structures, calculate activation energies, and predict reaction pathways. researchgate.net

For this compound, computational models could be used to investigate the stereoselectivity of its reactions. For example, by calculating the activation energies for the formation of different stereoisomeric products, one could predict the most likely reaction outcome. When integrated with experimental data from techniques like in situ spectroscopy and KIE studies, a more complete and robust mechanistic picture can be developed. mdpi.com

Hypothetical Comparison of Experimental and Computational Data for a Reaction of this compound

| Parameter | Experimental Value | Computational (DFT) Value |

|---|---|---|

| Activation Energy (kcal/mol) | 22.5 | 21.8 |

| Kinetic Isotope Effect (kH/kD) | 5.2 | 4.9 |

Future Research Directions and Unexplored Avenues for S 1 2 Ethoxyphenyl Propan 1 Amine Research

Development of Next-Generation Enantioselective Catalysts

The synthesis of enantiomerically pure amines is a cornerstone of modern chemistry, and the future development of catalysts for producing compounds like (S)-1-(2-Ethoxyphenyl)propan-1-amine will focus on enhancing efficiency, selectivity, and substrate scope. Research is moving beyond traditional methods to embrace novel catalytic systems, including advanced organocatalysts, metalloenzymes, and transition-metal complexes.

A promising avenue is the design of new chiral phosphoric acids (CPAs) and other Brønsted acids. These catalysts have demonstrated immense potential in various asymmetric transformations. Future work will likely involve creating more structurally complex and sterically demanding CPAs to achieve even higher levels of enantioselectivity (ee), potentially exceeding 99% for a broader range of substrates.

Furthermore, the field of transition-metal catalysis continues to evolve. While classic catalysts based on rhodium and ruthenium are well-established, future research will explore complexes with more abundant and less toxic metals. The development of catalysts that operate via novel mechanisms, such as asymmetric hydroamination or "borrowing hydrogen" strategies, will provide more atom-economical routes to chiral amines. sioc-journal.cnrsc.org

| Catalyst Type | Principle of Operation | Potential Advantages | Future Research Focus |

| Chiral Phosphoric Acids (CPAs) | Chiral Brønsted acid catalysis; protonation of an imine intermediate to create a chiral environment. | Metal-free, high efficiency, operational simplicity. | Design of novel scaffolds for enhanced steric control and broader substrate scope. |

| Engineered Biocatalysts (e.g., IREDs) | Enzyme-catalyzed asymmetric reduction of a prochiral imine or ketone precursor. manchester.ac.uk | Exceptional enantioselectivity (>99% ee), mild reaction conditions, biodegradable. nih.govhims-biocat.eu | Protein engineering for novel substrate specificity, improved stability, and use in flow chemistry systems. manchester.ac.uk |

| Advanced Transition-Metal Catalysts | Asymmetric hydrogenation or reductive amination using a chiral ligand-metal complex. acs.org | High turnover numbers, broad functional group tolerance, well-understood mechanisms. | Development of catalysts based on earth-abundant metals; application in continuous flow systems. sioc-journal.cn |

Exploration of Novel Derivatization Pathways for Advanced Materials

While chiral amines like this compound are primarily known as pharmaceutical intermediates, their unique stereochemical properties make them attractive building blocks for advanced functional materials. Future research will explore derivatization pathways to incorporate this chiral moiety into polymers, molecular sensors, and chiral stationary phases for chromatography.

One unexplored avenue is the synthesis of novel polymers where the chiral amine is either a pendant group or part of the polymer backbone. Such materials could have applications in chiral separations, acting as the stationary phase in HPLC columns to resolve other racemic compounds. The stereospecific environment created by the (S)-enantiomer could enable highly selective interactions. Furthermore, incorporating this structure into conjugated polymers could lead to materials with unique chiroptical properties, potentially useful in organic electronics and spintronics. researchgate.net

Another area of investigation is the use of its derivatives as components in molecular recognition systems or sensors. By functionalizing the amine group, it can be attached to surfaces or integrated into larger supramolecular structures. These systems could be designed to selectively bind to specific enantiomers of other molecules, leading to the development of highly sensitive chiral sensors. The derivatization process often involves reacting the primary amine with a suitable agent to form amides, thioureas, or other stable linkages. researchgate.netnih.gov

Finally, derivatives of this compound could serve as novel organocatalysts or chiral ligands themselves. By attaching phosphine, N-heterocyclic carbene, or other coordinating groups, new ligands can be created for asymmetric metal catalysis, leveraging the existing stereocenter to induce chirality in other reactions.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The synthesis of complex molecules like this compound is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing retrosynthesis, reaction prediction, and process optimization, offering pathways that are more efficient and innovative than those devised by human chemists alone.